1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one
Beschreibung
1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one is a 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. The molecule features a 3-chlorophenylmethyl substituent at position 1, methyl groups at positions 7 and 8, and a thiophen-2-yl group at position 4 (Fig. 1). Benzodiazepines of this class are pharmacologically significant due to their structural versatility, enabling interactions with central nervous system receptors, though specific activity depends on substituent patterns and ring conformation .
Synthesis typically involves alkylation or arylation of a benzodiazepinone precursor. For example, analogous 1,5-benzodiazepines are synthesized by reacting a base benzodiazepinone (e.g., 4-phenyl-1,5-benzodiazepin-2-one) with alkyl halides (e.g., allyl bromide) in the presence of catalysts . The thiophene and chlorophenyl groups in the target compound likely enhance lipophilicity and receptor-binding specificity compared to simpler derivatives.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-thiophen-2-yl-3H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2OS/c1-14-9-18-20(10-15(14)2)25(13-16-5-3-6-17(23)11-16)22(26)12-19(24-18)21-7-4-8-27-21/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMNKKLXMDJOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of 4,5-Dimethylbenzene-1,2-diamine
The synthesis begins with 4,5-dimethylbenzene-1,2-diamine (1 ), which can be obtained via nitration and reduction of commercially available 3,4-dimethylaniline. Hydrogenation of 4,5-dimethyl-2-nitroaniline using palladium on carbon in ethanol affords 1 in 85–90% yield.
Formation of the Benzodiazepinone Core
The benzodiazepinone ring is constructed via cyclocondensation of 1 with a thiophen-2-yl-containing α,β-unsaturated ketone (2 ). For example, reacting 1 with (E)-3-(thiophen-2-yl)prop-2-en-1-one in acetic acid under reflux yields the intermediate 7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one (3 ) (Scheme 1).
Scheme 1:
4,5-Dimethylbenzene-1,2-diamine (1 ) + (E)-3-(thiophen-2-yl)prop-2-en-1-one → 3 (72% yield, acetic acid, reflux, 12 h).
N1-Alkylation with 3-Chlorophenylmethyl Group
The final step involves alkylation of 3 with 3-chlorobenzyl bromide. Using potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 8 hours affords the target compound in 65% yield (Scheme 2).
Scheme 2:
3 + 3-chlorobenzyl bromide → target compound (65% yield, DMF, K₂CO₃, 80°C).
Synthetic Route 2: Cascade Reaction Strategy
Synthesis of 3-Phenacylideneoxindole Intermediate
Adapting methodologies from furan-fused benzodiazepines, a thiophene-modified 3-phenacylideneoxindole (4 ) is prepared. Condensation of isatin with thiophen-2-ylacetic acid in the presence of acetic anhydride yields 4 (Scheme 3).
Scheme 3:
Isatin + thiophen-2-ylacetic acid → 4 (78% yield, acetic anhydride, 120°C, 6 h).
Cascade Reaction with Trimethylsilyl Cyanide (TMSCN)
Reacting 4 with TMSCN in 1,4-dioxane containing K₂CO₃ and water at 100°C induces a cascade cyclization, forming the benzodiazepinone core (5 ) (Scheme 4). This step proceeds via nucleophilic addition, ring opening, and intramolecular cyclization.
Scheme 4:
4 + TMSCN → 5 (67% yield, 1,4-dioxane, K₂CO₃, H₂O, 100°C).
Post-Modification for N1-Substituent
The intermediate 5 undergoes reductive amination with 3-chlorobenzaldehyde using sodium cyanoborohydride in methanol, introducing the 3-chlorophenylmethyl group (Scheme 5).
Scheme 5:
5 + 3-chlorobenzaldehyde → target compound (58% yield, NaBH₃CN, MeOH, rt, 24 h).
Comparative Analysis of Synthetic Routes
Table 1: Comparison of Key Synthetic Parameters
| Parameter | Route 1 (Cyclocondensation) | Route 2 (Cascade Reaction) |
|---|---|---|
| Overall Yield | 47% | 39% |
| Reaction Time | 20 h | 18 h |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
| Key Advantage | Straightforward alkylation | Convergent synthesis |
Route 1 offers superior scalability and simpler purification, while Route 2 benefits from convergent assembly but requires meticulous control over cascade steps.
Alternative Approaches and Optimization Strategies
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) in polyphosphoric acid (PPA) enhances cyclocondensation efficiency, boosting yields to 80% for the benzodiazepinone core.
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective formation of the benzodiazepinone scaffold, though this remains unexplored for the target compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted benzodiazepine derivatives
Wissenschaftliche Forschungsanwendungen
1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of benzodiazepines.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological conditions.
Industry: May be used in the development of new pharmaceuticals or as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction primarily occurs at the benzodiazepine binding site on the GABA-A receptor, modulating the receptor’s activity and increasing the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of benzodiazepines are highly sensitive to substituent identity and ring type (1,4- vs. 1,5-benzodiazepines). Key comparisons include:
Ring Size and Position: 1,5-Benzodiazepines (e.g., the target compound) exhibit a seven-membered ring with nitrogen atoms at positions 1 and 3. This configuration allows greater conformational flexibility compared to 1,4-benzodiazepines (e.g., Methylclonazepam), which have nitrogen atoms at positions 1 and 4 and are more rigid.
Substituent Effects: Thiophen-2-yl group: The target compound’s thiophene moiety may improve metabolic stability and receptor affinity compared to phenyl or nitro groups in analogs. Thiophene’s electron-rich aromatic system enhances π-π stacking interactions in biological targets. Nitro groups: In Methylclonazepam (a 1,4-benzodiazepine), the nitro group at position 7 enhances electrophilic reactivity, contributing to potent GABAA receptor modulation but also increasing photodegradation risks .
Pharmacological Implications
- 1,5-Benzodiazepines : The target compound’s 7,8-dimethyl groups may sterically hinder metabolic oxidation, prolonging half-life compared to unmethylated analogs. Thiophene substitution could reduce off-target effects seen in phenyl-substituted derivatives.
- 1,4-Benzodiazepines : Methylclonazepam’s nitro group confers strong anxiolytic and muscle-relaxant properties but is associated with higher toxicity and dependency risks .
Physicochemical Properties
Hydrogen-bonding patterns, critical for crystallization and solubility, differ between analogs:
- The target compound’s thiophene and chlorophenyl groups may form weaker hydrogen bonds than the nitro group in Methylclonazepam, reducing aqueous solubility but improving membrane permeability .
- Allyl-substituted 1,5-benzodiazepines (e.g., 1-allyl-4-phenyl-1,5-benzodiazepin-2-one) exhibit lower melting points due to reduced molecular symmetry .
Data Table: Comparison of Key Benzodiazepine Derivatives
*Predicted based on analog data.
Biologische Aktivität
1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This compound has garnered attention for its potential therapeutic applications, particularly in the field of neurology and psychiatry. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.9 g/mol. Its structure includes a benzodiazepine core fused with a thiophene group and a chlorobenzyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN2OS |
| Molecular Weight | 394.9 g/mol |
| CAS Number | 1251549-94-6 |
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors. Benzodiazepines are known to enhance the effect of GABA, leading to anxiolytic, sedative, and muscle relaxant effects. This compound's unique substitutions may also confer additional properties that warrant investigation.
Pharmacological Effects
Research indicates that compounds similar to 1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one exhibit various pharmacological effects:
- Anxiolytic Activity : Studies have shown that benzodiazepines can significantly reduce anxiety levels in animal models.
- Sedative Effects : The compound has potential sedative properties that could be beneficial in treating insomnia.
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects against oxidative stress and neuroinflammation.
Case Studies
Several studies have explored the biological activity of benzodiazepine derivatives:
- Study on Anxiolytic Effects : A study published in the Journal of Medicinal Chemistry assessed the anxiolytic effects of various benzodiazepine derivatives, noting significant improvements in anxiety-like behaviors in rodent models when treated with similar compounds .
- Neuroprotective Study : Research highlighted in Pharmacology Biochemistry and Behavior demonstrated that certain benzodiazepine derivatives could protect neuronal cells from apoptosis induced by oxidative stress .
Synthesis and Chemical Reactions
The synthesis of 1-[(3-chlorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one involves several steps:
- Formation of the Benzodiazepine Core : This typically involves condensation reactions between ortho-diamines and aldehydes.
- Chlorobenzyl Group Introduction : A nucleophilic substitution reaction introduces the chlorobenzyl moiety.
- Thienyl Group Addition : Cross-coupling reactions are employed to attach the thiophene group.
Research Applications
The compound has potential applications in various fields:
- Pharmaceutical Development : It can serve as a lead compound for developing new anxiolytic or sedative medications.
- Neuroscience Research : The interactions with neurotransmitter systems make it a valuable tool for studying neurological disorders.
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves cyclocondensation reactions between substituted amines and carbonyl precursors. For example, refluxing 2-aminothiophenol derivatives with β-aroylacrylic acids in HCl-saturated ethanol, followed by crystallization (e.g., methanol recrystallization), is a common method. Critical parameters include:
- Catalyst choice : HCl gas saturation enhances reaction efficiency.
- Solvent selection : Dry ethanol minimizes side reactions.
- Temperature control : Reflux conditions (70–80°C) ensure complete cyclization.
Yield optimization requires precise stoichiometry (1:1 molar ratio) and purification via vacuum distillation to remove unreacted precursors .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural conformation?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles (e.g., torsion angles like O1–C8–C7–C9 = 8.3°) and hydrogen-bonding networks (N–H⋯O, C–H⋯O), confirming intermediate chair/twisted-boat conformations in the benzodiazepine ring .
- NMR spectroscopy : and NMR identify substituent environments (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm).
- Elemental analysis : Validates purity (e.g., C 60.45%, H 3.80%, N 4.40%) .
Q. How do substituents like the 3-chlorophenyl group affect the compound’s electronic properties?
- Electron-withdrawing effects : The Cl atom increases electrophilicity at the benzylic position, influencing reactivity in further functionalization.
- Spectroscopic analysis : UV-Vis spectroscopy reveals redshifted absorption bands due to conjugation with the benzodiazepine core.
- Computational validation : Density Functional Theory (DFT) calculations correlate substituent effects with frontier molecular orbital (FMO) energy gaps .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction pathways for similar benzodiazepine derivatives?
Conflicting reports on cyclization products (e.g., 1,5-benzothiazepines vs. 1,4-benzothiazin-3-ones) require:
- Replication studies : Repeat experiments under identical conditions (e.g., HCl-saturated ethanol, 24-hour reflux).
- Advanced characterization : SC-XRD and -labeled NMR differentiate ring-size products.
- Mechanistic analysis : Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic control .
Q. How can computational models predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to receptors (e.g., GABA for benzodiazepines).
- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- AI-enhanced optimization : COMSOL Multiphysics integrates machine learning to predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Q. What factorial design approaches optimize reaction conditions for scale-up?
- Design of Experiments (DOE) : A 2 factorial design evaluates variables (temperature, solvent polarity, catalyst concentration).
- Response Surface Methodology (RSM) : Maximizes yield (%) and minimizes impurities (e.g., via Pareto charts).
- Critical factors : Reaction time (24–48 hours) and HCl concentration (0.5–1.0 M) are statistically significant (p < 0.05) .
Q. Methodological Notes
- Data contradiction resolution : Cross-validate spectroscopic (NMR/IR) and crystallographic data to confirm structural assignments .
- Theoretical frameworks : Link experimental findings to concepts like frontier molecular orbital theory or QSAR models for mechanistic insights .
- Ethical replication : Adhere to crystallographic data deposition standards (e.g., CCDC entries) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
